molecular formula C24H28ClNO3 B14860286 Dehydrodonepezil

Dehydrodonepezil

Cat. No.: B14860286
M. Wt: 413.9 g/mol
InChI Key: FFNINBMZPWQKFE-GRWWMUSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrodonepezil is a derivative of donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound retains the core structure of donepezil but has undergone specific modifications to enhance its pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and improved efficacy compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydrodonepezil typically involves the modification of the donepezil molecule. One common method includes the dehydrogenation of donepezil using specific catalysts under controlled conditions. For instance, the reaction may involve the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out under mild conditions to ensure the selective removal of hydrogen atoms without affecting other functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the dehydrogenation process.

Chemical Reactions Analysis

Types of Reactions: Dehydrodonepezil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chloramine-T in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered pharmacological properties.

    Reduction: Regeneration of donepezil.

    Substitution: Creation of new derivatives with potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

Dehydrodonepezil exerts its effects by selectively inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By increasing the levels of acetylcholine in the brain, this compound enhances cholinergic transmission, thereby improving memory and cognitive function in patients with Alzheimer’s disease .

Comparison with Similar Compounds

    Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.

    Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.

Uniqueness of Dehydrodonepezil: this compound is unique due to its enhanced pharmacological properties compared to donepezil. The dehydrogenation process improves its efficacy and potentially reduces side effects, making it a promising candidate for further development in the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C24H28ClNO3

Molecular Weight

413.9 g/mol

IUPAC Name

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;hydrochloride

InChI

InChI=1S/C24H27NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3;1H/b20-12-;

InChI Key

FFNINBMZPWQKFE-GRWWMUSUSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.